

Physical and chemical properties of 3-[4-(Benzyloxy)phenyl]aniline

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Compound of Interest

Compound Name: 3-[4-(Benzyloxy)phenyl]aniline

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An In-depth Technical Guide to 3-[4-(Benzyloxy)phenyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(Benzyloxy)phenyl]aniline, also known as 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, is a biphenyl derivative characterized by a benzyloxy group and an amine substituent. This compound and its analogues are of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active molecules, and the functional groups present in this particular derivative offer versatile points for further chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a general synthesis methodology, and potential applications based on related structures.

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-[4-(Benzyloxy)phenyl]aniline** are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.



Property	Value	Source
Molecular Formula	C19H17NO	PubChem[1]
Molecular Weight	275.35 g/mol	PubChem[1]
CAS Number	400744-34-5	Benchchem[2]
IUPAC Name	3-(4-(benzyloxy)phenyl)aniline	PubChem[1]
Appearance	Solid (predicted)	
Melting Point	Not available	_
Boiling Point	Not available	_
Solubility	Soluble in organic solvents like DMF, THF (predicted)	Benchchem[2]
XLogP3	4.3	PubChem[1]
Topological Polar Surface Area	35.3 Ų	PubChem[1]
Exact Mass	275.131014 g/mol	PubChem[1]

Synthesis

The synthesis of **3-[4-(Benzyloxy)phenyl]aniline** typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[2][3][4][5][6][7] This reaction forms the C-C bond between the two phenyl rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the synthesis of **3-[4-(Benzyloxy)phenyl]aniline** via a Suzuki-Miyaura coupling reaction is outlined below. This protocol is based on established methods for similar biphenyl syntheses.[3][4][5][6][7]

Reactants:

• 3-Bromoaniline



- 4-(Benzyloxy)phenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)

Procedure:

- To a reaction flask, add 3-bromoaniline (1 equivalent), 4-(benzyloxy)phenylboronic acid (1.1-1.5 equivalents), and a suitable base (2-3 equivalents).
- Add the solvent system to the flask.
- Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
- Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-24 hours.
 Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 3-[4-(Benzyloxy)phenyl]aniline.





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Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Spectral Characterization

Detailed experimental spectra for **3-[4-(Benzyloxy)phenyl]aniline** are not readily available in public databases. However, based on the known spectral properties of its constituent functional groups, the expected spectral data are as follows:

¹H NMR Spectroscopy

- Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the
 aniline ring will be influenced by the electron-donating amino group, while the protons on the
 benzyloxy-substituted ring will show characteristic patterns.
- Methylene Protons (-CH₂-): A singlet around δ 5.1 ppm, shifted downfield due to the adjacent oxygen atom.
- Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3.5-4.5 ppm), and its chemical shift is concentration and solvent-dependent. The signal will disappear upon D₂O exchange.[8]

¹³C NMR Spectroscopy

- Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
- Methylene Carbon (-CH₂-): A signal around δ 70 ppm.

IR Spectroscopy

As a primary aromatic amine, the infrared spectrum is expected to show the following characteristic absorption bands:[9][10][11]

- N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
- N-H Bending: An absorption in the range of 1580-1650 cm⁻¹.



- C-N Stretching (Aromatic): A strong band between 1250-1335 cm⁻¹.[9][11]
- C-O-C Stretching (Ether): A characteristic absorption around 1240 cm⁻¹.
- Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
- Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

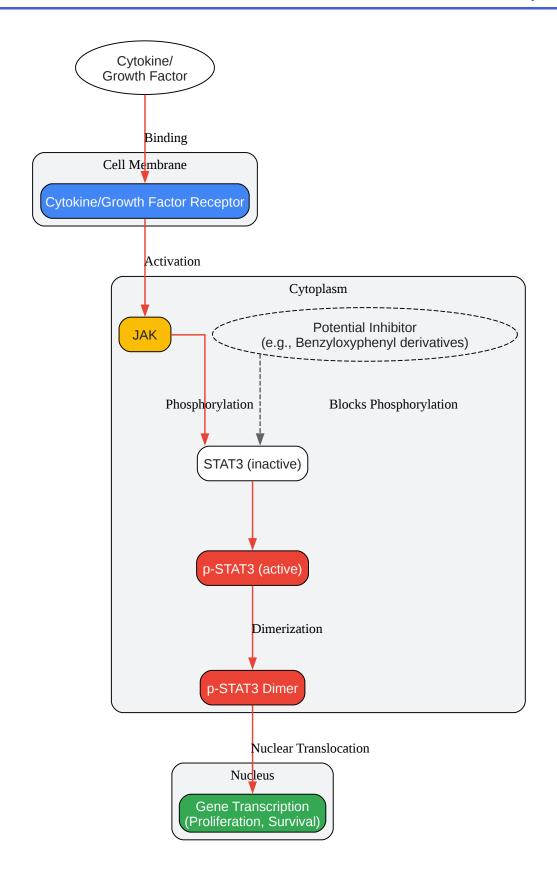
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 275. A prominent fragment ion would likely be observed at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of **3-[4-(Benzyloxy)phenyl]aniline**, related benzyloxyphenyl derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][12][13][14][15] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[1][12][13]

Inhibitors of the STAT3 pathway often target the SH2 domain of the STAT3 protein, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to activate gene transcription.





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Caption: Simplified STAT3 signaling pathway and potential point of inhibition.



Given the structural similarities, it is plausible that **3-[4-(Benzyloxy)phenyl]aniline** could serve as a scaffold for the development of novel STAT3 inhibitors. Further research, including synthesis of derivatives and biological evaluation, would be necessary to validate this hypothesis.

Conclusion

3-[4-(Benzyloxy)phenyl]aniline is a versatile chemical entity with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and a general approach to its synthesis. The exploration of its biological activities, particularly in the context of STAT3 signaling, represents a promising avenue for future research. The detailed experimental protocols and characterization data for this specific compound remain an area for further investigation.

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